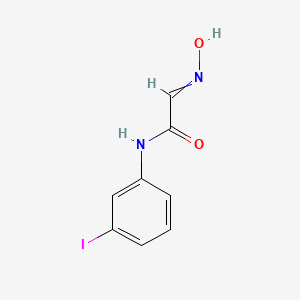

2-hydroxyimino-N-(3-iodophenyl)acetamide

Beschreibung

2-Hydroxyimino-N-(3-iodophenyl)acetamide is a substituted acetamide derivative characterized by a hydroxyimino (C=N-OH) group at the α-carbon of the acetamide backbone and a 3-iodophenyl substituent on the nitrogen atom. Its molecular formula is C₈H₇IN₂O₂, with a molecular weight of 306.06 g/mol (calculated from isotopic composition).

The compound’s structure is closely related to other hydroxyimino-substituted acetamides, such as 2-hydroxyimino-N-(2-iodophenyl)acetamide (a positional isomer with iodine at the ortho-position) and N-(3-trifluoromethylphenyl)-2-hydroxyiminoacetamide, which replaces iodine with a trifluoromethyl group . These structural variations significantly impact physicochemical properties like logP (partition coefficient) and PSA (polar surface area), which are critical for bioavailability and target binding.

Eigenschaften

Molekularformel |

C8H7IN2O2 |

|---|---|

Molekulargewicht |

290.06 g/mol |

IUPAC-Name |

2-hydroxyimino-N-(3-iodophenyl)acetamide |

InChI |

InChI=1S/C8H7IN2O2/c9-6-2-1-3-7(4-6)11-8(12)5-10-13/h1-5,13H,(H,11,12) |

InChI-Schlüssel |

YPDDGDIDSNXLER-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)I)NC(=O)C=NO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxyimino-N-(3-iodophenyl)acetamide typically involves the reaction of 3-iodoaniline with glyoxylic acid oxime. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety .

Analyse Chemischer Reaktionen

Types of Reactions

2-hydroxyimino-N-(3-iodophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The iodine atom in the iodophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amines or other reduced compounds.

Substitution: Formation of azido or thiol-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-hydroxyimino-N-(3-iodophenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials and as a precursor for other chemical compounds.

Wirkmechanismus

The mechanism of action of 2-hydroxyimino-N-(3-iodophenyl)acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 2-hydroxyimino-N-(3-iodophenyl)acetamide with structurally or functionally related acetamide derivatives, emphasizing substituent effects, biological activity, and physicochemical properties.

Substituent Effects on Bioactivity

Key Observations :

- Iodine vs. Halogen Substitutions : The 3-iodophenyl group in the target compound provides greater steric bulk and polarizability compared to smaller halogens (e.g., fluorine in Compound 47 or chlorine in 5RH2). This may enhance hydrophobic interactions in target binding but reduce solubility .

- Trifluoromethyl vs.

Physicochemical Properties

| Compound Name | logP | PSA (Ų) | Molecular Weight |

|---|---|---|---|

| This compound | ~1.18* | 80.15 | 306.06 |

| 2-Hydroxyimino-N-(3-methoxyphenyl)acetamide | 1.17 | 80.15 | 222.22 |

| CNS-11g | 3.5 (predicted) | 70.2 | 429.45 |

| Compound 47 | 2.8 (estimated) | 110.3 | 452.49 |

Key Observations :

- Methoxy-substituted analogs (e.g., 3-methoxyphenyl) show similar logP but lower molecular weight, enhancing solubility .

- PSA: A PSA of 80.15 Ų (common among hydroxyimino acetamides) indicates moderate polarity, balancing blood-brain barrier penetration and target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.